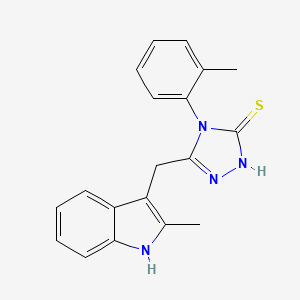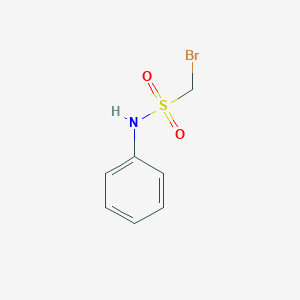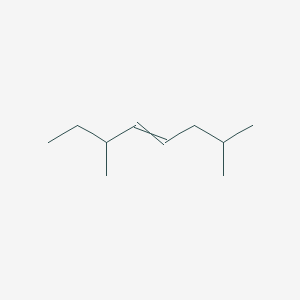
2,6-Dimethyloct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyloct-4-ene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is notable for its structural configuration, which includes two methyl groups attached to the second and sixth carbon atoms of the octene chain. The presence of the double bond at the fourth position further defines its chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dimethyloct-4-ene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 2,6-dimethylheptane with a suitable alkyl halide under the presence of a strong base. Another method includes the dehydrohalogenation of 2,6-dimethyl-4-chlorooctane using a strong base like potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic dehydrogenation of 2,6-dimethyloctane. This process typically requires high temperatures and the presence of a metal catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms and the formation of the double bond.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyloct-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can convert it to 2,6-dimethyloctane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2 or Br2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: 2,6-Dimethyl-4-octanol, 2,6-dimethyl-4-octanone, or 2,6-dimethyl-4-octanoic acid.
Reduction: 2,6-Dimethyloctane.
Substitution: 2,6-Dimethyl-4,5-dichlorooctane or 2,6-dimethyl-4,5-dibromooctane.
Applications De Recherche Scientifique
2,6-Dimethyloct-4-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of organic reactions.
Biology: It can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of 2,6-dimethyloct-4-ene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species during addition reactions. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
2,6-Dimethyloctane: Lacks the double bond, making it less reactive in addition reactions.
2,6-Dimethyl-4-octanol: Contains a hydroxyl group instead of a double bond, leading to different reactivity and applications.
2,6-Dimethyl-4-octanone: Contains a carbonyl group, making it more reactive in nucleophilic addition reactions.
Uniqueness: 2,6-Dimethyloct-4-ene is unique due to its specific structural configuration, which includes a double bond and two methyl groups. This configuration imparts distinct reactivity patterns and makes it a valuable compound for studying alkene chemistry and developing new synthetic methodologies.
Propriétés
Numéro CAS |
52763-12-9 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
2,6-dimethyloct-4-ene |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h6,8-10H,5,7H2,1-4H3 |
Clé InChI |
PBPBSFCZFRLBFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C=CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
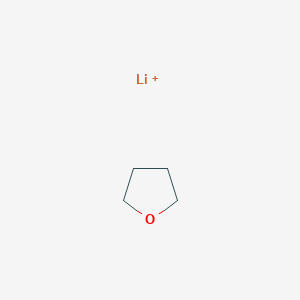


![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)
![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)
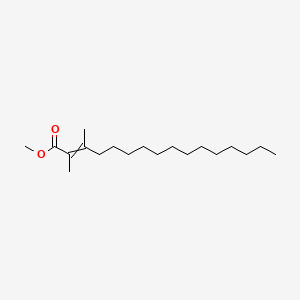
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
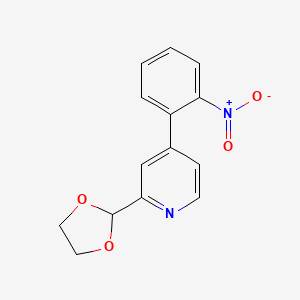
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
